(2E)-2-(4-bromophenyl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile
Overview
Description
(2E)-2-(4-bromophenyl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a bromophenyl group, a diethoxyphenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromophenyl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 2,4-diethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and 2,4-diethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the Nitrile Group: The nitrile group is introduced through a reaction with a suitable nitrile source, such as acetonitrile, under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromophenyl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromophenyl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-chlorophenyl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of bromine.
(2E)-2-(4-fluorophenyl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile: Similar structure with a fluorine atom instead of bromine.
(2E)-2-(4-methylphenyl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2E)-2-(4-bromophenyl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile may impart unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-3-22-18-10-7-15(19(12-18)23-4-2)11-16(13-21)14-5-8-17(20)9-6-14/h5-12H,3-4H2,1-2H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILUQAVRBFKLFH-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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